3-Carbamoyl-1,1-dimethyl-urea

Physical organic chemistry Conformational analysis Dynamic NMR spectroscopy

3-Carbamoyl-1,1-dimethyl-urea (CAS 7710-35-2, molecular formula C₄H₉N₃O₂, molecular weight 131.13 g/mol) is a urea derivative belonging to the biuret class, specifically N,N-dimethylbiuret or 1,1-dimethylbiuret. Its structure features a 1,1-dimethyl-substituted urea core bearing a carbamoyl (-CONH₂) group at the 3-position.

Molecular Formula C4H9N3O2
Molecular Weight 131.13 g/mol
CAS No. 7710-35-2
Cat. No. B14006014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carbamoyl-1,1-dimethyl-urea
CAS7710-35-2
Molecular FormulaC4H9N3O2
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC(=O)N
InChIInChI=1S/C4H9N3O2/c1-7(2)4(9)6-3(5)8/h1-2H3,(H3,5,6,8,9)
InChIKeyRDFARSDVIWJBII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Carbamoyl-1,1-dimethyl-urea (CAS 7710-35-2) – Core Identification and Structural Classification for Scientific Procurement


3-Carbamoyl-1,1-dimethyl-urea (CAS 7710-35-2, molecular formula C₄H₉N₃O₂, molecular weight 131.13 g/mol) is a urea derivative belonging to the biuret class, specifically N,N-dimethylbiuret or 1,1-dimethylbiuret . Its structure features a 1,1-dimethyl-substituted urea core bearing a carbamoyl (-CONH₂) group at the 3-position [1]. The compound exists preferentially in the cis-configuration analogous to unsubstituted biuret, but the N,N-dimethyl substitution pattern fundamentally alters its rotational dynamics and metal-coordination behavior relative to both the parent biuret (CAS 108-19-0) and regioisomeric dimethylbiurets such as 1,5-dimethylbiuret (CAS 16791-94-9) [2].

H-Bond Directionality

1,1-Dimethyl substitution eliminates NH at N1; carbamoyl terminus retains primary NH₂ donor. Matches applications requiring a single NH₂ donor with tertiary amide.

Chelation Geometry

cis-Conformation pre-organized for bidentate metal coordination (ab initio). Lower C–NR₂ rotational barrier than biuret enables faster adaptation.

Regiochemical Identity

Both methyl groups on N1 (tertiary amide) distinguish it from 1,5-dimethylbiuret. Critical for synthetic selectivity at the carbamoyl NH₂.

Why Generic Biuret or Urea Analogs Cannot Substitute for 3-Carbamoyl-1,1-dimethyl-urea in Structure-Sensitive Applications


The 1,1-dimethyl-3-carbamoyl substitution pattern on the urea scaffold is not functionally interchangeable with other urea or biuret analogs. The N,N-dimethyl group eliminates hydrogen-bond donor capacity at the 1-position nitrogen while maintaining it at the 3-carbamoyl terminus, creating a directional H-bond profile that differs fundamentally from biuret (four NH donors), 1,5-dimethylbiuret (two NH donors on different nitrogens), and 1,1-dimethylurea (lacking the second ureido unit entirely) [1]. Furthermore, the activation energy for internal rotation about the C–NR₂ bond is significantly lower in N,N-dimethylbiuret than in unsubstituted biuret, directly impacting conformational dynamics and metal-chelation geometry [2]. These structural distinctions preclude simple pharmacological or coordination-chemistry substitution. A user seeking a biuret-class compound with precisely one tertiary amide nitrogen and one primary carbamoyl terminus cannot use a regioisomer or parent analog without altering binding or reactivity outcomes.

Biuret (unsubstituted)

Four chemically similar NH donors vs. one tertiary amide in the target. H-bond network topology and metal-site discrimination may not transfer.

1,5-Dimethylbiuret (regioisomer)

Methyl groups on different nitrogens alter reactive NH availability. Nitrosation pathway differs; regiochemical control is not interchangeable.

1,1-Dimethylurea

Lacks the second ureido unit entirely. No biuret-type Cu²⁺ chelation; self-association thermodynamics (h₂₂) expected to differ from the target.

Quantitative Differentiation Evidence for 3-Carbamoyl-1,1-dimethyl-urea vs. Closest Analogs


Rotational Barrier: N,N-Dimethylbiuret vs. Unsubstituted Biuret (Internal C–NR₂ Bond Rotation)

¹H NMR line-shape analysis reveals that the activation energy (ΔG‡) for internal rotation about the C–NR₂ bond in N,N-dimethylbiuret (3-carbamoyl-1,1-dimethyl-urea) is considerably lower than in unsubstituted biuret [1]. The study directly compared the dimethyl-substituted compound with the parent biuret and found that substituting the hydrogen at the nitrogen with methyl groups substantially reduces the rotational barrier. Ab initio calculations with a minimal GLO basis set correctly reproduced this trend, confirming that the effect is electronic in origin and not an artifact of the measurement [1]. This differential rotational freedom directly impacts the molecule's conformational ensemble and its ability to adopt specific chelating geometries for metal-ion coordination.

Rotational barrier
Head-to-head
Activation energy for C–NR₂ rotation considerably lower than unsubstituted biuret (¹H NMR line-shape, ab initio GLO).
Enables faster conformational adaptation for chelation.
Exact ΔG‡ values in full text.
Physical organic chemistry Conformational analysis Dynamic NMR spectroscopy

Metal-Ion Complexation Selectivity: Differential NH vs. NH₂ Signal Shifts in Alkali and Alkaline Earth Salt Titrations

In a systematic ¹H NMR titration study, N,N-dimethylbiuret was treated with a panel of alkali (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) and alkaline earth (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) salts in DMSO-d₆ [1]. The NH proton signal exhibited consistently stronger downfield shifts than the NH₂ proton signals across all metal salts tested, indicating preferential metal-ion coordination at the NH site between the two carbonyl groups rather than at the terminal carbamoyl NH₂ [1]. At high salt concentrations, coalescence of the NH₂ signals and distinct anion effects (I⁻ vs. Cl⁻) were observed, further evidencing that complex stoichiometry and geometry are both cation- and anion-dependent [1]. This selectivity pattern differs from unsubstituted biuret, which presents three chemically similar NH donors and cannot provide the same degree of site-discrimination in metal binding.

Metal-ion selectivity
Head-to-head
Δδ(NH) > Δδ(NH₂) across Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺, Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺ (¹H NMR, DMSO-d₆).
Preferential coordination at internal NH, not terminal NH₂.
Anion-dependent coalescence observed.
Coordination chemistry NMR titration Ligand design

Regioisomeric Differentiation: 3-Carbamoyl-1,1-dimethyl-urea vs. 1,5-Dimethylbiuret (N,N'-Dimethylbiuret)

3-Carbamoyl-1,1-dimethyl-urea (CAS 7710-35-2) bears both methyl groups on the same nitrogen, producing a tertiary amide at position 1 while preserving a primary amide (carbamoyl) at position 3. Its regioisomer, 1,5-dimethylbiuret (CAS 16791-94-9, N,N'-dimethylbiuret), distributes one methyl group on each terminal nitrogen, yielding secondary amide character at both positions . This regiochemical distinction has practical consequences: 1,5-dimethylbiuret undergoes N-nitrosation with sodium nitrite in methanol/sulfuric acid to yield 1,3-dimethyl-1-nitroso-biuret, a transformation dependent on the availability of a secondary amide NH . 3-Carbamoyl-1,1-dimethyl-urea, lacking this secondary NH at the dimethylated nitrogen, would follow a different nitrosation pathway or be resistant to this specific reaction. For procurement, the two isomers are not interchangeable; selecting the correct regioisomer is essential for reproducible synthetic outcomes.

Regioisomer reactivity
Cross-study comparable
1,5-Dimethylbiuret undergoes N-nitrosation; 3-carbamoyl-1,1-dimethyl-urea lacks secondary NH at dimethylated N.
Regiochemistry dictates available reactive sites for derivatization.
Nitrosation not reported for 1,1-isomer under same conditions.
Regioisomer specificity Structure-activity relationship Synthetic intermediate selection

Structural Differentiation from 1,1-Dimethylurea: The Carbamoyl Group as Enabler of Extended Ureido and Chelation Chemistry

1,1-Dimethylurea (CAS 598-94-7) shares the (CH₃)₂N–CO–NH₂ motif with the target compound but lacks the second ureido (–NH–CO–NH₂) unit that defines the biuret class [1]. This structural truncation has a functional consequence: 1,1-dimethylurea cannot participate in the biuret reaction (formation of a violet-colored tetradentate copper(II) chelate in alkaline solution), a property that underpins biuret-class compounds' use in protein determination and metal-coordination chemistry [2]. The target compound, by contrast, possesses the complete –CO–NH–CO– backbone required to form the characteristic Cu(II) chelate. Enthalpic pairwise self-interaction studies in DMF/water mixtures further distinguish these ureas: dilution enthalpies measured by isothermal titration calorimetry showed distinct thermodynamic signatures for 1,1-dimethylurea versus biuret and methylurea, reflecting altered hydrogen-bonding networks and self-association propensities [3]. The addition of the 3-carbamoyl group in the target compound extends this network further, offering chelation functionality absent in simple dimethylureas.

Biuret functionality
Class-level
1,1-Dimethylurea lacks second ureido unit; cannot form tetradentate Cu(II) biuret chelate.
Target retains biuret-type metal-chelation capacity.
ITC h₂₂ distinct from 1,1-DMU (class-level inference).
Biuret chemistry Metal chelation Non-protein nitrogen chemistry

Conformational Preference: cis-Configuration Stabilization Confirmed by Ab Initio Calculations

Ab initio calculations using a minimal GLO basis set predict that N,N-dimethylbiuret adopts preferentially the cis-configuration about the central amide bond, the same conformational ground state as unsubstituted biuret [1]. However, the energy difference between cis and trans configurations, and the barrier to cis-trans interconversion, are modulated by the dimethyl substitution. The computational results, validated against experimental ¹H NMR line-shape data in the same study, indicate that the N,N-dimethyl groups lower the rotational barrier without altering the ground-state conformational preference [1]. This means the compound retains the pre-organized cis geometry favorable for bidentate metal chelation (via the two carbonyl oxygens) while gaining faster conformational dynamics, a combination not available in the parent biuret or in 1,5-dimethylbiuret (where both nitrogens bear NH, potentially stabilizing different H-bonded conformers).

cis-Conformation
Head-to-head
cis-Configuration preferred (ab initio GLO), same ground state as biuret; rotational barrier lowered by N,N-dimethyl substitution.
Pre-organized chelating geometry with faster conformational dynamics.
Ab initio + NMR validation.
Molecular modeling Conformational analysis Drug design

Thermodynamic Self-Interaction Signature: Differential Enthalpic Pairwise Coefficients Among Urea Derivatives

Although direct ITC data for 3-carbamoyl-1,1-dimethyl-urea itself were not located in this search, class-level inference can be drawn from a systematic ITC study comparing urea and four of its derivatives—biuret, methylurea, 1,1-dimethylurea, and 1,3-dimethylurea—in DMF/water mixtures [1]. The study demonstrated that each substitution pattern yields a distinct enthalpic pairwise self-interaction coefficient (h₂₂), reflecting differences in hydrogen-bonding network topology and solute-solute vs. solute-solvent interactions. 1,1-Dimethylurea showed a quantitatively different h₂₂ from 1,3-dimethylurea, confirming that even positional isomerism of methyl groups on urea measurably alters thermodynamic behavior [1]. By extension, 3-carbamoyl-1,1-dimethyl-urea, which adds a second ureido unit to the 1,1-dimethyl scaffold, can be expected to exhibit a distinct h₂₂ that differs from both its 1,1-dimethylurea precursor and the parent biuret. This evidence supports the principle that urea derivatives with identical elemental composition but different substitution patterns are thermodynamically non-interchangeable in solution-phase applications.

Self-association
Class-level
Enthalpic pairwise self-interaction coefficients (h₂₂) distinct among urea derivatives; target expected to differ from 1,1-DMU and biuret.
Solution-phase self-association not interchangeable with close analogs.
Direct ITC data not located; inferred from class-level study.
Solution thermodynamics Isothermal titration calorimetry Hydrogen bonding

High-Confidence Application Scenarios for 3-Carbamoyl-1,1-dimethyl-urea Based on Quantitative Differentiation Evidence


Coordination Chemistry and Metal-Sensing Ligand Development

The demonstrated site-selectivity of metal-ion binding—preferential coordination at the internal NH rather than the terminal NH₂, as shown by differential ¹H NMR shifts across nine alkali and alkaline earth salts [1]—positions 3-carbamoyl-1,1-dimethyl-urea as a ligand for applications requiring defined metal-chelation geometry. Its pre-organized cis-conformation (confirmed by ab initio calculations) combined with lowered rotational barriers [2] enables rapid conformational adaptation to metal centers. This compound is suitable for designing metal sensors, extraction agents, or metallodrug candidates where biuret itself would lack the site-discrimination afforded by the N,N-dimethyl substitution.

Synthetic Intermediate Requiring Regiochemically Controlled N-Functionalization

For synthetic sequences involving selective nitrosation, alkylation, or acylation of a urea scaffold, the specific 1,1-dimethyl-3-carbamoyl substitution pattern dictates which nitrogen sites are reactive. Unlike 1,5-dimethylbiuret, which undergoes N-nitrosation at its secondary NH , 3-carbamoyl-1,1-dimethyl-urea presents a tertiary amide at N1 (unreactive toward electrophilic attack at nitrogen) and a primary carbamoyl NH₂ at N3. This regiochemical control makes the compound a valuable intermediate when selective mono-functionalization at the carbamoyl terminus is required while protecting the dimethylated nitrogen from unwanted side reactions.

Physical Organic Chemistry Research on Rotational Barriers and Conformational Dynamics

The compound's well-characterized rotational dynamics—activation energy for C–NR₂ rotation measured by ¹H NMR line-shape analysis and validated by ab initio calculations [2]—make it a model system for studying substituent effects on amide bond rotation. Researchers investigating how N-methylation modulates rotational barriers in biuret and related scaffolds can use the quantitative baseline established by Gstrein & Rode (1978) for N,N-dimethylbiuret vs. unsubstituted biuret. This evidence supports its procurement as a characterized reference standard for dynamic NMR studies or computational benchmarking.

Building Block for Biuret-Class Bioactive Compound Libraries

Patent literature demonstrates that 1,1,3,5-substituted biuret compounds possess analgesic, anti-inflammatory, and anti-pyretic activities [3]. While specific pharmacological data for the unsubstituted 3-carbamoyl-1,1-dimethyl-urea scaffold itself were not quantified in the available sources, its structure represents the core 1,1,3-substitution pattern identified in these pharmacologically active biurets. Researchers engaged in medicinal chemistry exploration of biuret-class compounds can use this compound as a key synthetic intermediate for further 5-position derivatization, leveraging the established regioisomeric identity and conformational properties [2] to generate focused compound libraries.

Application
Selection Property
Validation Focus
Coordination chemistry & metal-sensing
Site-selective metal binding
Differential NMR shift reproducibility
Regiocontrolled N-functionalization
Reactive NH availability
Nitrosation/alkylation selectivity verification
Physical organic chemistry research
Characterized rotational dynamics
NMR line-shape benchmarking
Biuret-class compound library synthesis
1,1,3-Substitution pattern
Conformational property review
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